Titanocene bis(4-aminothiophenolate)
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Overview
Description
Titanocene bis(4-aminothiophenolate) is a metal-based compound that has gained attention in recent years due to its potential use in cancer treatment. It belongs to the class of organometallic compounds, which are compounds that contain at least one metal-carbon bond. This compound has shown promising results in laboratory experiments, and research is ongoing to further understand its mechanism of action and potential applications.
Mechanism Of Action
The mechanism of action of titanocene bis(4-aminothiophenolate) is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. It may also disrupt the DNA of cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical And Physiological Effects
Titanocene bis(4-aminothiophenolate) has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, more research is needed to understand its potential side effects and interactions with other drugs.
Advantages And Limitations For Lab Experiments
One advantage of using titanocene bis(4-aminothiophenolate) in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its potential interactions with other compounds and its effects on different types of cancer cells.
Future Directions
There are several potential future directions for research on titanocene bis(4-aminothiophenolate). One area of focus could be on improving its solubility in water, which would make it easier to use in experiments and potentially in clinical settings. Additionally, more research is needed to understand its mechanism of action and potential interactions with other drugs. Finally, further studies are needed to determine its effectiveness in treating different types of cancer and to explore its potential use in combination with other cancer treatments.
Synthesis Methods
Titanocene bis(4-aminothiophenolate) can be synthesized through a reaction between titanocene dichloride and sodium 4-aminothiophenolate. The reaction takes place in a solvent such as dimethylformamide or tetrahydrofuran, and the resulting product is a yellow powder.
Scientific Research Applications
Titanocene bis(4-aminothiophenolate) has been studied extensively for its potential use in cancer treatment. In laboratory experiments, it has shown cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models.
properties
CAS RN |
103875-37-2 |
---|---|
Product Name |
Titanocene bis(4-aminothiophenolate) |
Molecular Formula |
C22H24Cl2N2S2Ti |
Molecular Weight |
499.3 g/mol |
IUPAC Name |
4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride |
InChI |
InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2 |
InChI Key |
UXXQKLCKXLHHPV-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Other CAS RN |
103875-37-2 |
synonyms |
TBATP titanocene bis(4-aminothiophenolate) titanocene bis(para-aminothiophenolate) dihydrochloride |
Origin of Product |
United States |
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